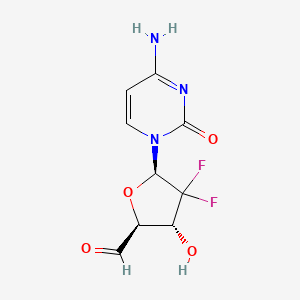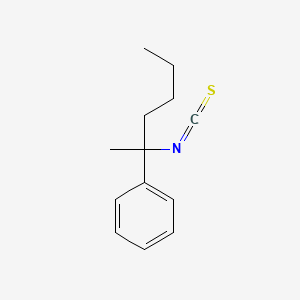
Ala-Gly-Arg
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ala-Gly-Arg is a tripeptide composed of three amino acids: alanine, glycine, and arginine. Peptides like this compound are essential in various biological processes and have significant applications in scientific research, medicine, and industry. The sequence of amino acids in this tripeptide determines its unique properties and functions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ala-Gly-Arg involves the stepwise coupling of the amino acids alanine, glycine, and arginine. The process typically employs solid-phase peptide synthesis (SPPS), which allows for the sequential addition of protected amino acids to a growing peptide chain. The reaction conditions often include the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxybenzotriazole (HOBt) to facilitate the formation of peptide bonds .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale SPPS or solution-phase synthesis. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Industrial production often incorporates automated peptide synthesizers to enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions
Ala-Gly-Arg can undergo various chemical reactions, including:
Oxidation: The arginine residue can be oxidized to form citrulline.
Reduction: Reduction reactions can modify the peptide’s functional groups.
Substitution: Substitution reactions can replace specific amino acid residues with others to alter the peptide’s properties.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like dithiothreitol for reduction. The reaction conditions vary depending on the desired modification but typically involve controlled pH and temperature .
Major Products Formed
The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation of arginine can yield citrulline-containing peptides, while substitution reactions can produce peptides with altered sequences and functionalities.
科学的研究の応用
Ala-Gly-Arg has diverse applications in scientific research, including:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Investigated for its role in cellular signaling and protein interactions.
Medicine: Explored for its potential therapeutic effects, such as wound healing and antimicrobial properties.
Industry: Utilized in the development of peptide-based materials and biocompatible gels
作用機序
The mechanism of action of Ala-Gly-Arg involves its interaction with specific molecular targets and pathways. The arginine residue, for example, can interact with enzymes and receptors, influencing cellular processes such as signal transduction and protein synthesis. The peptide’s effects are mediated through binding to target proteins and modulating their activity .
類似化合物との比較
Similar Compounds
Similar compounds to Ala-Gly-Arg include other tripeptides and short peptides with varying sequences, such as:
- Gly-Ala-Arg
- Ala-Arg-Gly
- Gly-Gly-Arg
Uniqueness
This compound is unique due to its specific sequence, which imparts distinct chemical and biological properties. The presence of arginine, a basic amino acid, contributes to the peptide’s ability to interact with negatively charged molecules and participate in hydrogen bonding and electrostatic interactions .
特性
CAS番号 |
901131-08-6 |
|---|---|
分子式 |
C11H22N6O4 |
分子量 |
302.33 g/mol |
IUPAC名 |
(2S)-2-[[2-[[(2S)-2-aminopropanoyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C11H22N6O4/c1-6(12)9(19)16-5-8(18)17-7(10(20)21)3-2-4-15-11(13)14/h6-7H,2-5,12H2,1H3,(H,16,19)(H,17,18)(H,20,21)(H4,13,14,15)/t6-,7-/m0/s1 |
InChIキー |
WGDNWOMKBUXFHR-BQBZGAKWSA-N |
異性体SMILES |
C[C@@H](C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N |
正規SMILES |
CC(C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-(3-Bromophenyl)-5-[7-(cyanomethoxy)-1H-indol-1-yl]pentanenitrile](/img/structure/B14185502.png)
![1,1'-[Heptane-1,7-diylbis(oxy)]bis(2,3-difluorobenzene)](/img/structure/B14185507.png)

![6-(3-Fluorophenyl)-4-(2-methylpropoxy)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B14185510.png)


![N-{2-[4-(Methanesulfinyl)-2,5-dimethoxyphenyl]ethyl}acetamide](/img/structure/B14185525.png)


![N-(4-Chlorophenyl)-4-[4-(1H-tetrazol-1-yl)phenyl]phthalazin-1-amine](/img/structure/B14185540.png)

![10-(4-Methylphenyl)-1H-naphtho[2,3-c]pyran-4(3H)-one](/img/structure/B14185557.png)
